molecular formula C9H8BrNO2 B1362586 5-bromo-3-ethyl-3H-benzooxazol-2-one CAS No. 501689-39-0

5-bromo-3-ethyl-3H-benzooxazol-2-one

Cat. No. B1362586
CAS RN: 501689-39-0
M. Wt: 242.07 g/mol
InChI Key: YFXOUBTUTSXARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-bromo-3-ethyl-3H-benzooxazol-2-one” is a chemical compound with the molecular formula C9H8BrNO2 . It is not intended for human or veterinary use and is primarily used for research.

Scientific Research Applications

Antimicrobial and Antitubercular Activity

5-Bromo-3-ethyl-3H-benzooxazol-2-one derivatives have been investigated for their antimicrobial and antitubercular activities. A study showed that certain compounds with this structure demonstrated significant activity against Mycobacterium tuberculosis and other microorganisms, indicating potential as therapeutic agents in treating tuberculosis and other bacterial infections (Shingalapur, Hosamani, & Keri, 2009).

Anti-Proliferative Activity

Research into 5-bromo-3-ethyl-3H-benzooxazol-2-one derivatives has also explored their anti-proliferative properties. These compounds were tested for their ability to inhibit the growth of various human tumor cell lines, with some showing promising cytotoxic activity, suggesting potential applications in cancer treatment (Liszkiewicz, Kowalska, Wietrzyk, & Opolski, 2003).

Antiviral Activity

The structure of 5-bromo-3-ethyl-3H-benzooxazol-2-one has been utilized in the synthesis of compounds with antiviral properties. Studies have indicated that certain derivatives exhibit activity against viruses such as HIV, HSV, and vaccinia virus, highlighting their potential use in antiviral therapy (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

Synthesis of Pharmaceutical Agents

This compound is also important in the synthesis of various pharmaceutical agents. For example, it has been used in the synthesis of Nilotinib, an antitumor agent, demonstrating its utility in the pharmaceutical industry (Wang Cong-zhan, 2009).

Mechanism of Action

properties

IUPAC Name

5-bromo-3-ethyl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-2-11-7-5-6(10)3-4-8(7)13-9(11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXOUBTUTSXARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)Br)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-ethyl-3H-benzooxazol-2-one

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